molecular formula C7H14ClNO2S B13492243 1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine

1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine

Cat. No.: B13492243
M. Wt: 211.71 g/mol
InChI Key: TWPVQYDDJVTKME-UHFFFAOYSA-N
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Description

1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a chloromethylsulfonyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine typically involves the reaction of 2-ethylpyrrolidine with chloromethylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler pyrrolidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Substituted pyrrolidine derivatives with various functional groups.

    Oxidation: Sulfone derivatives.

    Reduction: De-sulfonylated pyrrolidine derivatives.

Scientific Research Applications

1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine involves its ability to act as an electrophile, reacting with nucleophilic sites on biomolecules or other organic compounds. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophiles. This reactivity is harnessed in various applications, including biochemical modifications and synthetic transformations.

Comparison with Similar Compounds

Similar Compounds

    1-((Chloromethyl)sulfonyl)pyrrolidine: Lacks the ethyl group, making it less hydrophobic.

    2-((Chloromethyl)sulfonyl)pyrrolidine: Substitution at a different position on the pyrrolidine ring.

    1-((Bromomethyl)sulfonyl)-2-ethylpyrrolidine: Bromine instead of chlorine, affecting reactivity and selectivity.

Uniqueness

1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine is unique due to the combination of its chloromethylsulfonyl group and ethyl substitution, which confer specific reactivity and physical properties

Properties

Molecular Formula

C7H14ClNO2S

Molecular Weight

211.71 g/mol

IUPAC Name

1-(chloromethylsulfonyl)-2-ethylpyrrolidine

InChI

InChI=1S/C7H14ClNO2S/c1-2-7-4-3-5-9(7)12(10,11)6-8/h7H,2-6H2,1H3

InChI Key

TWPVQYDDJVTKME-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCN1S(=O)(=O)CCl

Origin of Product

United States

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